molecular formula C16H11ClF3N3O B2420426 N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 1428380-48-6

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide

Cat. No.: B2420426
CAS No.: 1428380-48-6
M. Wt: 353.73
InChI Key: WSWQWAGWNZIKNH-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an indazole moiety. The trifluoromethyl group is known for its unique chemical properties, including high electronegativity and lipophilicity, which contribute to the compound’s stability and reactivity.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O/c1-23-13-5-3-2-4-10(13)14(22-23)15(24)21-12-8-9(16(18,19)20)6-7-11(12)17/h2-8H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWQWAGWNZIKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide involves several steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 1-methyl-1H-indazole-3-carboxylic acid in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (1-hydroxy-7-azabenzotriazole). The reaction is typically carried out in a solvent mixture of acetonitrile, ethanol, and water .

Chemical Reactions Analysis

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Scientific Research Applications

Medicinal Chemistry

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide has been studied for its potential therapeutic effects, particularly in cancer treatment. It primarily targets thymidylate synthase , an enzyme critical for DNA synthesis. By inhibiting this enzyme, the compound disrupts DNA replication and cell proliferation, which is vital in cancer therapy .

Case Studies:

  • In vitro studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The National Cancer Institute's Developmental Therapeutics Program has reported promising results in growth inhibition across multiple cancer types .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of this compound. Preliminary studies suggest that it may be effective against certain bacterial strains, although further investigation is needed to establish its efficacy and mechanism of action in this context .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for developing more complex molecules. Its unique structural features allow chemists to create derivatives with modified biological activities or enhanced pharmacological profiles .

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division. The trifluoromethyl group enhances the compound’s binding affinity to its targets, contributing to its potency and efficacy .

Comparison with Similar Compounds

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:

The unique combination of the trifluoromethyl group and the indazole moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's mechanisms of action, biological targets, and potential therapeutic applications, supported by recent research findings and data tables.

Chemical Structure and Properties

The compound belongs to the indazole family and features a trifluoromethyl group, which contributes to its unique chemical properties. The IUPAC name is N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylindazole-3-carboxamide, with the following molecular formula:

PropertyValue
Molecular FormulaC16H11ClF3N3O
Molecular Weight353.72 g/mol
CAS Number1428380-48-6

Target Enzymes

The primary target of this compound is thymidylate synthase , an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound disrupts DNA replication and cell proliferation, making it a potential candidate for cancer therapy .

Biochemical Pathways

The inhibition of thymidylate synthase affects the DNA synthesis pathway , leading to reduced cell division and growth. This mechanism has been exploited in developing anticancer agents that target rapidly dividing cells.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell lines, particularly those associated with solid tumors. In vitro studies demonstrated IC50 values indicating effective inhibition of cell proliferation.
  • Antimicrobial Properties : Preliminary tests indicate that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential as an antibiotic agent .
  • Monoamine Oxidase Inhibition : Related compounds have been identified as potent inhibitors of monoamine oxidase B (MAO-B), indicating that this class of indazole derivatives may also possess neuroprotective properties .

Study 1: Anticancer Efficacy

In a recent study involving xenograft models, this compound was administered at varying doses. The results indicated a significant reduction in tumor size compared to controls, demonstrating its potential as an effective anticancer agent.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Control00
Treated1070
Treated2085

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial effects against gram-positive and gram-negative bacteria. The compound exhibited notable activity, particularly against Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Q & A

Basic: What are the recommended synthetic routes for N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide?

Methodological Answer:
A common approach involves coupling reactions between indazole-carboxylic acid derivatives and substituted anilines. For example, in analogous syntheses, K₂CO₃ in DMF is used to deprotonate the indazole nitrogen, facilitating nucleophilic substitution with chloroaryl intermediates (e.g., 2-chloro-5-(trifluoromethyl)phenyl derivatives) at room temperature . Purification typically employs column chromatography with gradients of ethyl acetate/hexane. For scale-up, reflux conditions (e.g., in THF with 2-chloroacetyl chloride) may enhance yield, as seen in related pyrazole-carboxamide syntheses .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For instance, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹³C NMR, while indazole protons show distinct splitting patterns (e.g., C3-H as a singlet due to lack of adjacent protons) .
  • X-ray Crystallography : Used to resolve bond angles and confirm regiochemistry. Related compounds (e.g., ethyl pyrazole-carboxylates) have been analyzed to validate planar configurations of the indazole core and aryl substituents .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:
SAR studies focus on modifying substituents to enhance target binding. For example:

  • P1 Ligand Optimization : Replacing the trifluoromethyl group with bulkier substituents (e.g., aminobenzisoxazole) improved selectivity for factor Xa inhibition in related compounds .
  • P4 Moieties : Introducing polar groups (e.g., dimethylaminomethyl) in the phenyl ring can reduce plasma protein binding and enhance permeability, as demonstrated in pharmacokinetic studies of pyrazole inhibitors .
  • Methodology : Synthesize analogs via parallel combinatorial chemistry, followed by in vitro assays (e.g., enzyme inhibition, cell viability) to prioritize candidates.

Advanced: What strategies improve pharmacokinetic profiles of this compound class?

Methodological Answer:

  • Reducing Protein Binding : Incorporating hydrophilic groups (e.g., hydroxyl or piperazinyl) in the aryl ring lowers plasma protein binding, increasing free fraction. This was critical in developing razaxaban, a factor Xa inhibitor with 80% oral bioavailability .
  • Metabolic Stability : Deuterating labile C-H bonds (e.g., methyl groups) or replacing metabolically vulnerable moieties (e.g., ester linkages) can extend half-life.

Advanced: How do researchers resolve contradictions in reported biological activities?

Methodological Answer:
Discrepancies in bioactivity (e.g., varying IC₅₀ values) often arise from:

  • Assay Conditions : Differences in buffer pH, ion concentration, or cell lines (e.g., HEK293 vs. HeLa) can alter target engagement. Standardizing protocols (e.g., CLIA-certified assays) is essential.
  • Compound Purity : HPLC purity thresholds (>95%) must be enforced, as byproducts (e.g., dechlorinated intermediates) may skew results .
  • Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA or t-tests to confirm significance. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Advanced: What are the challenges in target identification for this compound?

Methodological Answer:

  • Target Deconvolution : Use chemoproteomics (e.g., affinity chromatography coupled with MS/MS) to identify binding partners. For example, thymidylate synthase was identified as a target for related acetamide derivatives via pull-down assays .
  • Mechanistic Validation : Knockout cell lines (CRISPR/Cas9) or siRNA silencing can confirm target relevance. For instance, factor Xa knockout models validated the anticoagulant mechanism of razaxaban .

Advanced: How are solubility and formulation challenges addressed?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vivo administration, balancing solubility and biocompatibility.
  • Nanoparticle Encapsulation : Lipid-based nanoparticles (LNPs) improve bioavailability for poorly soluble analogs, as demonstrated with pyrazole-thiadiazole derivatives .

Advanced: What computational methods support the design of derivatives?

Methodological Answer:

  • Docking Simulations : Tools like AutoDock Vina predict binding poses to targets (e.g., factor Xa’s S1 pocket) .
  • QSAR Models : Train machine learning algorithms (e.g., Random Forest) on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) to prioritize synthetic targets.

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